Mercury(I) oxide
Description
Structure
2D Structure
Properties
IUPAC Name |
oxomercury | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hg.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWHYYKOEPRTIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Hg] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HgO | |
| Record name | MERCURIC OXIDE, [SOLID] | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | MERCURIC OXIDE | |
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| Record name | mercury(II) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Mercury(II)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4042125 | |
| Record name | Mercuric oxide | |
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Molecular Weight |
216.59 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mercuric oxide, [solid] appears as red or orange-red odorless, dense crystalline powder or scales, yellow when finely powdered. Used as a chemical intermediate for mercury salts, organic mercury compounds, and chlorine monoxide; antiseptic in pharmaceuticals; component of dry cell batteries; pigment and glass modifier; fungicide; preservative in cosmetics; analytical reagent; formerly used in antifouling paints. (EPA, 1998), Yellow, orange-yellow, or red crystals; Insoluble in water; [ICSC] Powder; [Sigma-Aldrich MSDS], YELLOW, ORANGE-YELLOW OR RED HEAVY CRYSTALLINE POWDER. | |
| Record name | MERCURIC OXIDE, [SOLID] | |
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| Record name | Mercuric oxide | |
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| Record name | MERCURIC OXIDE | |
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Solubility |
0.0053 G/100 CC WATER @ 25 °C, 0.0395 G/100 CC WATER @ 100 °C, INSOL IN ALCOHOL, ETHER, ACETONE, ALKALI, AMMONIA, Red mercuric oxide: sol in dilute hydrochloric or nitric acid; sol in soln of alkali cyanides or iodides; slowly sol in soln of alkali bromides, For more Solubility (Complete) data for MERCURIC OXIDE (6 total), please visit the HSDB record page., Solubility in water, mg/l at 20 °C: 50 (very poor) | |
| Record name | MERCURIC OXIDE | |
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| Record name | MERCURIC OXIDE | |
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Density |
11.1 at 39 °F (EPA, 1998) - Denser than water; will sink, 11.00-11.29 (Red); 11.03 @ 27.5 °C (Yellow), 11.1 g/cm³ | |
| Record name | MERCURIC OXIDE, [SOLID] | |
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| Record name | MERCURIC OXIDE | |
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| Record name | MERCURIC OXIDE | |
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Color/Form |
Yellow mercuric oxide: yellow or orange-yellow, heavy, powder, orthorhombic structure, Heavy, bright orange powder, Red mercuric oxide: bright red or orange-red, heavy, crystalline powder or scales; orthorhombic structure; yellow when finely powdered | |
CAS No. |
21908-53-2 | |
| Record name | MERCURIC OXIDE, [SOLID] | |
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| Record name | Mercuric oxide | |
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| Record name | Mercuric oxide [ISO] | |
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| Record name | Mercury oxide (HgO) | |
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| Record name | Mercury monoxide | |
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| Record name | MERCURIC OXIDE | |
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| Record name | MERCURIC OXIDE | |
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Melting Point |
Decomposes at 932 °F (EPA, 1998), 500 °C (decomp) | |
| Record name | MERCURIC OXIDE, [SOLID] | |
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| Record name | MERCURIC OXIDE | |
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Theoretical and Computational Chemistry Approaches to Mercury I Oxide Systems
Quantum Mechanical Investigations of Mercury-Oxygen Species and Clusters (e.g., Hg₂O₂, Hg₃O₃, Hg₄O₄)
Quantum mechanical calculations are essential for understanding the structure, stability, and bonding of mercury-oxygen species, from simple dimers to more complex clusters. While extensive computational studies specifically targeting neutral mercury(I) oxide clusters like Hg₂O₂, Hg₃O₃, and Hg₄O₄ are not broadly available in published literature, the methodologies for such investigations are well-established.
Computational approaches like Density Functional Theory (DFT) and high-level ab initio molecular orbital theories are employed to model these systems. nih.govresearchgate.net For instance, DFT has been effectively used to study the adsorption mechanisms of mercury species on various clusters, such as (ZnS)n. mdpi.com In such studies, calculations reveal key parameters like adsorption energies (E_ad), bond lengths, and charge transfer between the mercury species and the cluster. mdpi.com According to electron localization function (ELF) and non-covalent interactions (NCI) analyses, the nature of the bonding—whether it is weak physical adsorption or stronger chemical adsorption involving bond formation—can be determined. mdpi.com
Similarly, ab initio methods have been applied to investigate the interaction of ions with water molecules, such as in O₂⁻:(H₂O)n clusters. researchgate.net These calculations provide insights into binding energies, the geometry of hydrogen bonds, and the relative stability of different cluster structures. researchgate.net Natural bond orbital (NBO) analysis can further elucidate the importance of electrostatic versus charge-transfer interactions in the stability of these complexes. researchgate.net
These same principles and computational tools can be directed at mercury-oxygen clusters. Theoretical investigations would involve:
Geometry Optimization: Determining the lowest energy structures and identifying various stable isomers of clusters like Hg₂O₂, Hg₃O₃, and Hg₄O₄.
Energy Calculations: Computing the binding energies and enthalpies of formation to assess the thermodynamic stability of these clusters relative to their constituent parts (e.g., HgO monomers or Hg and O₂). nih.gov
Vibrational Analysis: Calculating vibrational frequencies to confirm that optimized structures are true minima on the potential energy surface and to predict their infrared and Raman spectra.
Electronic Structure Analysis: Examining molecular orbitals, charge distributions, and bond orders to understand the nature of the Hg-O and Hg-Hg interactions within the clusters.
Such computational studies are critical for predicting the existence and properties of novel mercury-oxygen species that may be too transient or difficult to synthesize and characterize experimentally.
Thermodynamic Stability and Instability Analyses of this compound Phases within the Hg–H₂O System
The thermodynamic stability of mercury compounds in aqueous environments is typically visualized using potential-pH (Eh-pH), or Pourbaix, diagrams. wikipedia.org These diagrams map the thermodynamically stable phases of an electrochemical system as a function of electrode potential (Eh) and pH at a given temperature, pressure, and concentration of aqueous species. wikipedia.orgmaterialsproject.orgolisystems.com
For the mercury-water (Hg-H₂O) system, Pourbaix diagrams consistently show that solid this compound (Hg₂O) is not a thermodynamically stable phase. researchgate.netnrc.gov Instead, the diagrams are dominated by regions of stability for elemental mercury (Hg⁰), mercury(II) oxide (HgO), and various aqueous ions like Hg₂²⁺ and Hg²⁺. researchgate.netnrc.gov The absence of a stability field for Hg₂O indicates that it is thermodynamically unstable with respect to disproportionation into elemental mercury and mercury(II) oxide:
Hg₂O(s) → Hg(l) + HgO(s)
This inherent instability is a key feature of mercury(I) chemistry in aqueous systems. While the Hg₂²⁺ ion is stable in a small, acidic, and moderately oxidizing region of the diagram, attempts to precipitate the corresponding oxide by increasing the pH result in the formation of the more stable Hg(II) oxide and elemental mercury. researchgate.net
Theoretical models can, however, explore conditions under which phases that are unstable in bulk might be favored. For example, computational frameworks have been developed to assess how surface and interface energies can influence phase stability. researchgate.net In some systems, an amorphous oxide layer can be thermodynamically preferred over a crystalline one in ultra-thin films, as the higher bulk Gibbs energy of the amorphous phase is compensated by a lower interface energy. researchgate.net While not specifically documented for Hg₂O, this theoretical principle suggests that kinetic trapping or surface energy effects could potentially play a role in the transient formation of such species, even if they are unstable in bulk.
The table below summarizes the predominant stable mercury species in different regions of a standard Eh-pH diagram for the Hg-H₂O system.
| pH Range | Potential (Eh) Range | Predominant Stable Species |
|---|---|---|
| Acidic (e.g., pH < 3) | Low (Reducing) | Hg (elemental) |
| Acidic (e.g., pH < 3) | Intermediate | Hg₂²⁺ (aqueous) |
| Acidic (e.g., pH < 3) | High (Oxidizing) | Hg²⁺ (aqueous) |
| Neutral to Alkaline (e.g., pH > 3) | Low to Intermediate | Hg (elemental) |
| Neutral to Alkaline (e.g., pH > 3) | High (Oxidizing) | HgO (solid) |
This table represents a simplified overview; the exact boundaries depend on temperature, pressure, and ion concentration. wikipedia.orgolisystems.comresearchgate.net
Computational Modeling of Electronic Structures and Energetics Pertinent to Hg(I) Species
Computational quantum chemistry provides indispensable tools for modeling the electronic structure and energetics of mercury species. nih.gov Methods like Density Functional Theory (DFT) and coupled-cluster approaches such as CCSD(T) are used to predict molecular geometries, reaction energies, and bond strengths with high accuracy. researchgate.netrsc.org
A significant challenge in modeling heavy elements like mercury is the proper treatment of relativistic effects. Theoretical studies have shown that relativistic effects are crucial for accurately describing the electronic structure and properties of mercury. aps.orgresearchgate.net For instance, the selection of appropriate DFT functionals and basis sets is critical. Studies validating various functionals against high-accuracy CCSD(T) results for mercury tetrafluoride (HgF₄) found that hybrid functionals with about 20% Hartree-Fock exchange (e.g., B3LYP, MPW1PW91) provide the most reliable energetics for mercury compounds. rsc.org
These computational methods allow for the detailed investigation of Hg(I) species. Key properties that can be calculated include:
Bond Dissociation Enthalpies (BDEs): Theoretical calculations can predict the energy required to break a specific bond, such as the Hg-Hg bond in the dimer ion or the Hg-O bond in mercury oxides. researchgate.net These values are fundamental to understanding the stability and reactivity of the molecule.
Electronic Properties: The distribution of electrons within a molecule, its molecular orbitals, and the nature of chemical bonds can be analyzed. For example, calculations on HgO have shown significant mixing between oxygen 2p states and mercury 5d and 6s states, which defines the bonding. aps.org For Hg(I) species, the spin-density distribution is particularly important, as it indicates where the unpaired electron resides and thus the likely site of reaction. chemrxiv.org In the HOHg• radical, the spin density is mostly localized on the mercury atom. chemrxiv.org
Thermodynamic Stability: The Gibbs free energy of formation (ΔGf) for various complexes can be calculated to determine their thermodynamic favorability. researchgate.net
The table below presents selected calculated bond enthalpies for diatomic mercury species, illustrating the type of energetic data that can be obtained from computational and spectroscopic studies.
| Diatomic Species | Bond Enthalpy (kJ mol⁻¹) |
|---|---|
| HgH | 36 |
| HgO | 43 |
| HgCl | 101 |
| HgBr | 79 |
| HgI | 55 |
Data sourced from spectroscopic or mass spectrometric means, representing bond strengths in the gas phase at 298 K. webelements.com
Mechanistic Elucidation of Mercury Transformation Pathways via Computational Simulations
Computational simulations are crucial for unraveling the complex reaction mechanisms of mercury in various environments, particularly in the atmosphere where transformations between oxidation states determine its fate and transport. copernicus.org A key finding from computational modeling is the elucidation of a two-step oxidation mechanism for elemental mercury (Hg⁰), in which Hg(I) species act as critical intermediates. acs.orgnih.gov
This atmospheric transformation pathway is initiated by gas-phase oxidants:
Step 1: Formation of a Hg(I) Radical: Elemental mercury (Hg⁰) is oxidized by an atmospheric radical, such as atomic bromine (Br) or a hydroxyl radical (OH•), to form a transient Hg(I) radical. acs.orgacs.org
Hg⁰ + Br• → BrHg•
Hg⁰ + OH• → HOHg•
Step 2: Oxidation of the Hg(I) Radical to Hg(II): The Hg(I) radical is subsequently oxidized by other atmospheric molecules, most notably ozone (O₃), to form a stable, water-soluble Hg(II) compound, which can then be removed from the atmosphere via deposition. chemrxiv.orgacs.orgacs.org
BrHg• + O₃ → BrHgO• + O₂
HOHg• + O₃ → HOHgO• + O₂
Computational studies have been instrumental in establishing the viability of this mechanism. For years, the OH-initiated pathway was considered insignificant because early calculations suggested the HOHg• intermediate was too weakly bound and would quickly decompose. acs.org However, more recent and higher-level theoretical calculations found a much higher bond energy for HOHg•, re-establishing the importance of this pathway. acs.org Furthermore, kinetic calculations based on methods like CCSD(T) and CAM-B3LYP have shown that the reaction between HOHg• and ozone is very fast, enabling it to compete with thermal decomposition and contribute significantly to atmospheric Hg(II) production. chemrxiv.orgacs.org
The table below summarizes the key reactions in the two-step atmospheric oxidation of mercury, highlighting the central role of the Hg(I) intermediate.
| Reaction Step | Reactants | Products | Significance |
|---|---|---|---|
| 1a: Hg(I) Formation | Hg⁰ + Br• | BrHg• | Primary oxidation step, particularly in the marine boundary layer and polar regions. nih.gov |
| 1b: Hg(I) Formation | Hg⁰ + OH• | HOHg• | Important oxidation step in the continental boundary layer. chemrxiv.orgacs.org |
| 2: Hg(II) Formation | Hg(I) radical (e.g., HOHg•) + O₃ | Hg(II) species (e.g., HOHgO•) + O₂ | Stabilizes mercury in the +2 oxidation state, leading to its deposition. acs.org |
| Side Reaction | Hg(I) radical | Hg⁰ + oxidant | Decomposition or photoreduction can compete with oxidation, cycling mercury back to its elemental form. nih.gov |
These computational models, when integrated into global atmospheric chemistry simulations like GEOS-Chem, help to reconcile theoretical mechanisms with real-world observations of mercury concentrations and deposition, ultimately refining our understanding of the global mercury cycle. acs.org
Synthesis and Formation Mechanisms of Mercury I Oxide
Chemical Methodologies for the Formation of Putative Mercury(I) Oxide
Historically, a few key chemical reactions were proposed for the synthesis of this compound. The term "putative" is used here to reflect the current scientific understanding that a pure compound of Hg₂O has not been isolated. nih.gov
One of the most cited methods involves the reaction of elemental mercury with ozone (O₃). doubtnut.comdoubtnut.com This process is famously associated with the "tailing of mercury," where the liquid metal loses its meniscus and adheres to glass surfaces, a change attributed to the formation of what was thought to be Hg₂O on the surface. doubtnut.comdoubtnut.com
Another prominent chemical approach is the reaction of a soluble mercury(I) salt, such as mercury(I) nitrate (B79036), with an alkali like sodium hydroxide (B78521) (NaOH). sciencemadness.orglibretexts.org The addition of the hydroxide solution to the mercury(I) salt solution results in a dark precipitate, which was initially identified as this compound. nih.govsciencemadness.org However, mercury(I) compounds are known to be susceptible to disproportionation, a reaction where a substance is simultaneously oxidized and reduced, yielding metallic mercury and a mercury(II) compound. libretexts.org
The table below summarizes the key chemical reactions historically associated with the formation of putative this compound.
| Reactants | Proposed Reaction | Observations |
| Mercury (Hg), Ozone (O₃) | 2Hg + O₃ → Hg₂O + O₂ | Causes "tailing of mercury," where mercury sticks to glass. doubtnut.comdoubtnut.com |
| Mercury(I) nitrate (Hg₂(NO₃)₂), Sodium hydroxide (NaOH) | Hg₂(NO₃)₂(aq) + 2NaOH(aq) → Hg₂O(s) + 2NaNO₃(aq) + H₂O(l) | Forms a dark brown or black precipitate. nih.govsciencemadness.org |
Examination of Precipitation and Solid-State Reaction Pathways yielding Hg₂O-containing Compositions
The primary pathway explored for producing compositions containing the putative Hg₂O is precipitation from an aqueous solution. doubtnut.com When an alkali hydroxide is added to a solution containing the mercury(I) ion (Hg₂²⁺), a dark precipitate is formed. libretexts.org
The characteristics of this precipitate are detailed below:
Appearance: The solid product is consistently described as a black or brownish-black powder. nih.gov
Composition: As established through later analysis, this precipitate is not the pure compound Hg₂O. Instead, it is a finely divided, intimate mixture of metallic mercury (Hg) and yellow mercury(II) oxide (HgO). nih.govlibretexts.org The reaction is more accurately described as a disproportionation of the mercury(I) ion in the presence of a base.
The table below outlines the properties of the precipitate formed from the reaction of mercury(I) nitrate and sodium hydroxide.
| Property | Description | Source |
| Color | Black or brownish-black powder | nih.gov |
| Chemical Nature | Not a true compound | nih.govnih.gov |
| Actual Composition | An intimate mixture of metallic mercury (Hg) and mercury(II) oxide (HgO) | nih.govlibretexts.org |
| Formation Process | Precipitation via disproportionation | libretexts.org |
Information regarding solid-state reaction pathways specifically designed to produce this compound is scarce in scientific literature. Solid-state reactions, such as those induced by mechanochemistry or high temperatures, are generally unsuitable for such an unstable compound, as they would likely favor its immediate decomposition into the more stable components: mercury metal and mercury(II) oxide. hokudai.ac.jpwikipedia.org
Phase Identification and Structural Analysis of Products from Mercury(I) Salt Decompositions
The definitive identification of the products resulting from reactions intended to produce Hg₂O has come from structural analysis techniques. Crucially, X-ray diffraction studies performed on the solid material precipitated by adding sodium hydroxide to a mercurous nitrate solution revealed that the product is a mixture of mercury and mercury(II) oxide. nih.gov
The decomposition of mercury(I) salts, particularly through thermal methods, further supports the instability of the +1 oxidation state relative to elemental mercury and the +2 state. For instance, the thermal decomposition of mercury(I) nitrate does not yield this compound but instead results in mercury(II) oxide. core.ac.uk Similarly, the putative this compound itself is unstable and readily decomposes into mercury metal and mercury(II) oxide. sciencemadness.org
The following table summarizes the decomposition products of relevant mercury(I) compounds.
| Starting Compound | Decomposition Condition | Identified Products |
| Putative this compound (Hg₂O) | On standing; gentle heating | Metallic Mercury (Hg), Mercury(II) Oxide (HgO) sciencemadness.org |
| Mercury(I) Nitrate (Hg₂(NO₃)₂) | Heating | Mercury(II) Oxide (HgO), Nitrogen Dioxide (NO₂), Oxygen (O₂) core.ac.ukmacsenlab.com |
| Mercury(I) Chloride (Hg₂Cl₂) | Heating | Decomposes around 119 °C core.ac.uk |
This analytical evidence collectively demonstrates that while chemical pathways to produce a substance with the stoichiometry of Hg₂O can be proposed, the resulting product is invariably a composition containing elemental mercury and mercury(II) oxide.
Reactivity and Transformation Pathways of Mercury I Oxide
Interconversion Dynamics within Mercury Oxidation States: Hg(0), Hg(I), and Hg(II)
The transformation between elemental, mercurous, and mercuric mercury is governed by complex redox (reduction-oxidation) reactions. These processes can be driven by chemical agents in various media or initiated by energy inputs such as light. The Hg(I) state often acts as a crucial, albeit sometimes short-lived, intermediate in the stepwise oxidation of Hg(0) to Hg(II) and the reduction of Hg(II) back to Hg(0). acs.orgnih.gov
In aquatic environments, the speciation and transformation of mercury are influenced by a multitude of abiotic factors, independent of biological activity. mdpi.com Redox reactions involving changes in mercury's oxidation state are fundamental to its transport and fate, affecting its volatilization from water to the atmosphere and its availability for methylation. mdpi.comnih.gov These abiotic processes can occur in the dark or be photochemically driven. mdpi.com
Dark abiotic reactions can be significant, particularly in deep water and sediments. mdpi.com Studies have shown that dissolved organic matter (DOM), such as humic acids, can play a dual role. pnas.org At low concentrations, reduced humic acids can facilitate the reduction of Hg(II) to Hg(0). pnas.org Conversely, at higher concentrations, DOM can form stable complexes with Hg(II), inhibiting its reduction. pnas.org The interaction with mineral surfaces, especially those containing iron(II), is another key pathway for dark abiotic reduction of Hg(II). nih.gov
Table 1: Key Abiotic Redox Reactions of Mercury in Aqueous Media
| Reaction Type | Process | Key Reactants/Mediators | Resulting Transformation | Citations |
|---|---|---|---|---|
| Reduction | Dark Abiotic Reduction | Dissolved Organic Matter (e.g., Humic Acids) | Hg(II) → Hg(0) | pnas.org |
| Reduction | Dark Abiotic Reduction | Iron(II) (dissolved, surface-bound, or structural) | Hg(II) → Hg(0) | nih.gov |
| Oxidation | Dark Abiotic Oxidation | Thiol groups in Dissolved Organic Matter (DOM) | Hg(0) → Hg(II) | acs.org |
| Redox Cycling | General Interconversion | Various inorganic and organic ligands | Hg(0) ↔ Hg(I) ↔ Hg(II) | mdpi.comepa.gov |
Photochemical reactions, driven by sunlight, are a major pathway for mercury's redox transformations in the environment. nih.gov These processes involve electron transfers induced directly by light absorption or indirectly by photochemically produced reactive species. epa.gov The unstable Hg(I) species is increasingly recognized as a key intermediate in the photochemical redox cycle of mercury. epa.gov
The photoreduction of Hg(II) to Hg(0) can proceed through several mechanisms. One pathway involves the direct photolysis of Hg(II) compounds or ligand-to-metal charge transfer within Hg(II)-organic complexes. nih.gov A second, indirect pathway involves reduction by radicals, such as hydroperoxyl radicals, that are themselves products of the photolysis of dissolved organic matter. nih.govresearchgate.net
In the atmosphere, mercury is primarily emitted and transported as gaseous elemental mercury (Hg(0)). scispace.com Its conversion to more reactive and depositable oxidized forms (Hg(I) and Hg(II)) is a critical step in its global cycle. pnas.orgcopernicus.org The oxidation is currently understood to be initiated mainly by photochemically produced halogen atoms, particularly bromine (Br), in a two-stage mechanism. pnas.orgscispace.com
The first step involves the oxidation of Hg(0) to a Hg(I) radical, such as HgBr. pnas.org This Hg(I) intermediate can then follow one of two paths: it can be further oxidized to stable Hg(II) compounds by atmospheric radicals like NO₂, O₃, BrO, and others, or it can decompose thermally or photolytically back to Hg(0). pnas.orgametsoc.org
Recent research has highlighted the importance of the photolysis of these key Hg(I) species. scispace.comacs.orgacs.org Quantum-chemical studies show that Hg(I) radicals like HgCl, HgBr, and HgOH can absorb UV-visible light, leading to their photoreduction back to Hg(0). scispace.comacs.org This photoreduction pathway for Hg(I) species was previously overlooked and suggests that the atmospheric lifetime of mercury may be longer than previously estimated, as it competes with the oxidation to Hg(II), thereby contributing to mercury's wider global distribution. scispace.comacs.org
Table 2: Major Gas-Phase Reactions of Mercury Species
| Reaction Pathway | Description | Key Reactants | Key Products/Intermediates | Citations |
|---|---|---|---|---|
| Oxidation Step 1 | Initial oxidation of elemental mercury. | Hg(0), Br, OH | HgBr, HgOH (Hg(I) radicals) | pnas.orgscispace.com |
| Oxidation Step 2 | Further oxidation of the Hg(I) intermediate. | HgBr, NO₂, HO₂, Br, O₃ | Hg(II) compounds (e.g., HgBrONO, HgBrOOH) | pnas.orgametsoc.org |
| Reduction | Photolysis (photoreduction) of Hg(I) radicals. | HgBr, HgCl, HgOH, light (UV-Vis) | Hg(0) | scispace.comacs.org |
| Decomposition | Thermal decomposition of Hg(I) radicals. | HgBr, heat | Hg(0) | pnas.org |
Role of Mercury(I) Species in Catalytic Mercury Oxidation Processes
In industrial settings, particularly coal-fired power plants, the oxidation of elemental mercury is crucial for its removal from flue gas. copernicus.org Selective Catalytic Reduction (SCR) systems, primarily designed to reduce nitrogen oxides (NOx), have been found to coincidentally promote the oxidation of Hg(0) to Hg(II), which is more easily captured by downstream pollution control devices. copernicus.orgtandfonline.com
The oxidation of elemental mercury (Hg(0)) over SCR catalysts, which are typically composed of vanadium pentoxide (V₂O₅) on a titanium dioxide (TiO₂) support, is a complex heterogeneous catalytic process. acs.org While the exact mechanisms are still debated, several models have been proposed, including the Langmuir-Hinshelwood, Eley-Rideal, and Mars-Maessen mechanisms. researchgate.net
However, the process is not unidirectional. Recent studies have found that the reduction of oxidized mercury (Hg²⁺) back to Hg(0) can also occur under certain SCR conditions, a process that was previously overlooked. researchgate.netacs.org This reduction can be induced by the presence of ammonia (B1221849) (NH₃) and nitric oxide (NO), offsetting the catalytic oxidation and leading to lower net mercury removal. acs.org This highlights a dual-process reality on the catalyst surface, involving both oxidation and reduction pathways. researchgate.net
The efficiency of mercury oxidation on SCR catalysts is significantly affected by the composition of the flue gas. acs.orgnih.gov Various components can either promote or inhibit the reaction through competition for active sites or by directly participating in the redox chemistry.
HCl (Hydrogen Chloride): HCl is widely recognized as the primary promoter of mercury oxidation. tandfonline.comnih.gov It provides the chlorine necessary for the reaction, and higher HCl concentrations generally lead to increased Hg(0) oxidation. tandfonline.commdpi.com
NH₃ (Ammonia): Ammonia, injected as the reducing agent for NOx, is a strong inhibitor of mercury oxidation. tandfonline.comnih.govnih.gov It competes with mercury and HCl for active sites on the catalyst surface. nih.govohiolumex.com Furthermore, NH₃ can act as a reducing agent, converting already oxidized mercury back to its elemental form, especially in the presence of NO. acs.orgohiolumex.com
NO (Nitric Oxide): The role of NO is complex. While it is essential for the SCR process, the combination of NO and NH₃ can induce the reduction of oxidized mercury, thereby inhibiting net oxidation. acs.orgnih.gov However, some studies suggest NO can also have a promotional effect under certain conditions. nih.gov
CO (Carbon Monoxide): Carbon monoxide has been shown to be capable of reducing oxidized mercury species on catalyst surfaces. researchgate.net
SO₂ (Sulfur Dioxide): The effect of SO₂ is generally inhibitory. It can compete with mercury for active sites on the catalyst and may also lead to the formation of sulfates that deactivate the catalyst. researchgate.netnih.gov
Table 3: Influence of Flue Gas Components on Catalytic Mercury Oxidation
| Flue Gas Component | General Effect on Hg(0) Oxidation | Mechanism of Influence | Citations |
|---|---|---|---|
| HCl (Hydrogen Chloride) | Promotes | Provides reactive chlorine for oxidation. | tandfonline.comnih.govmdpi.com |
| NH₃ (Ammonia) | Inhibits | Competes for active catalyst sites; reduces oxidized mercury back to Hg(0). | nih.govacs.orgohiolumex.com |
| NO (Nitric Oxide) | Inhibits (in presence of NH₃) | Participates in the reduction of oxidized mercury with NH₃. | acs.orgnih.gov |
| CO (Carbon Monoxide) | Inhibits | Can reduce oxidized mercury species on the catalyst. | researchgate.net |
| SO₂ (Sulfur Dioxide) | Inhibits | Competes for active sites; can cause catalyst deactivation via sulfation. | researchgate.netnih.gov |
Disproportionation Reactions and Equilibrium Studies of Mercury(I) Compounds
The chemistry of mercury(I) compounds is notably characterized by their propensity to undergo disproportionation reactions, a type of redox reaction where a species of an intermediate oxidation state is converted into two different species, one with a higher and one with a lower oxidation state. doubtnut.comwikipedia.org For mercury(I), this involves the simultaneous oxidation to mercury(II) and reduction to elemental mercury(0).
The fundamental disproportionation equilibrium for the aqueous mercury(I) ion, Hg₂²⁺, can be represented as:
Hg₂²⁺(aq) ⇌ Hg(l) + Hg²⁺(aq) chegg.com
This equilibrium is a key feature of mercury(I) chemistry in aqueous solutions. The position of this equilibrium, and thus the stability of mercury(I) compounds, is significantly influenced by factors such as temperature, pH, and the presence of ligands that can form stable complexes with the resulting mercury(II) ions. chegg.com
A prime example of a mercury(I) compound that readily undergoes disproportionation is mercury(I) oxide (Hg₂O). Scientific investigations have revealed that this compound is an inherently unstable compound. wikipedia.org In fact, it is often considered not a true, distinct compound but rather an intimate mixture of metallic mercury (Hg) and mercury(II) oxide (HgO). nih.gov This inherent instability is a direct consequence of the tendency of the mercury(I) ion to disproportionate.
The disproportionation of this compound can be represented by the following reaction:
Hg₂O(s) ⇌ Hg(l) + HgO(s)
This reaction highlights the conversion of mercury from its +1 oxidation state in Hg₂O to elemental mercury (oxidation state 0) and mercury(II) oxide (oxidation state +2). Early electrochemical studies involving electrodes purportedly made of this compound were often unreliable due to the contamination of these electrodes with mercury(II) oxide, a direct result of this disproportionation. X-ray analysis has further substantiated the view that what is often referred to as this compound is, in reality, a mixture of elemental mercury and mercury(II) oxide.
The thermodynamic feasibility of this disproportionation can be assessed by examining the standard Gibbs free energy change (ΔG°) for the reaction. Using established thermodynamic data, the spontaneity of the disproportionation of this compound can be quantitatively evaluated.
Detailed Research Findings
Research into the equilibrium of mercury(I) compounds provides quantitative data on their stability. For the disproportionation of the aqueous mercurous ion, the equilibrium constant (K) has been determined from standard electrode potentials. The standard potential for the Hg₂²⁺/Hg couple is approximately +0.79 V, while the standard potential for the Hg²⁺/Hg₂²⁺ couple is about +0.92 V. chegg.com From these values, the equilibrium constant for the disproportionation of Hg₂²⁺ can be calculated.
For the solid-state disproportionation of this compound, thermodynamic data for the reactants and products allow for the calculation of the standard Gibbs free energy of reaction (ΔG°rxn) and the corresponding equilibrium constant (K).
The standard Gibbs free energy of formation (ΔG°f) for mercury(II) oxide (HgO) is approximately -58.49 kJ/mol. nist.gov A reported value for the Gibbs free energy of formation of this compound (Hg₂O) is -13.002 kcal/mol, which is equivalent to -54.4 kJ/mol. iem.ac.ru The standard Gibbs free energy of formation for elemental mercury (Hg) in its standard liquid state is 0 kJ/mol. chemteam.info
Using these values, the ΔG°rxn for the disproportionation of Hg₂O can be calculated as follows:
ΔG°rxn = ΣΔG°f(products) - ΣΔG°f(reactants) ΔG°rxn = [ΔG°f(Hg(l)) + ΔG°f(HgO(s))] - [ΔG°f(Hg₂O(s))] ΔG°rxn = [0 kJ/mol + (-58.49 kJ/mol)] - [-54.4 kJ/mol] ΔG°rxn = -4.09 kJ/mol
A negative ΔG°rxn indicates that the disproportionation of this compound is a spontaneous process under standard conditions, which aligns with the experimental observations of its instability.
The equilibrium constant (K) for this reaction at standard temperature (298.15 K) can be calculated using the relationship:
ΔG° = -RT ln(K)
where R is the ideal gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.
ln(K) = -ΔG° / RT ln(K) = -(-4090 J/mol) / (8.314 J/mol·K * 298.15 K) ln(K) ≈ 1.65 K ≈ e1.65 ≈ 5.2
This calculated equilibrium constant, being greater than 1, further confirms that the equilibrium lies in favor of the products, elemental mercury and mercury(II) oxide.
The following table summarizes the thermodynamic data used in these calculations.
| Compound | Formula | State | ΔG°f (kJ/mol) |
| This compound | Hg₂O | solid | -54.4 iem.ac.ru |
| Mercury(II) oxide | HgO | solid | -58.49 nist.gov |
| Mercury | Hg | liquid | 0 chemteam.info |
| Parameter | Symbol | Value |
| Standard Gibbs Free Energy of Reaction | ΔG°rxn | -4.09 kJ/mol |
| Equilibrium Constant at 298.15 K | K | ~5.2 |
Advanced Analytical Methodologies for Mercury I Oxide Research
Spectroscopic Techniques for Mercury Speciation and Structural Characterization
Spectroscopic methods are indispensable tools in the study of mercury compounds, offering insights into electronic structure, bonding, and local atomic environments.
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific element within a sample. stanford.eduresearchgate.net It is particularly valuable for studying mercury compounds in various matrices, including solids and solutions, often without requiring extensive sample pre-treatment. stanford.edunih.gov XAS encompasses both X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region, which is close to the absorption edge, provides information on the oxidation state and coordination chemistry of the absorbing atom. rsc.org For mercury, the LIII-edge is commonly analyzed. nih.govrsc.org The precise energy of the absorption edge and the features within the XANES spectrum can act as a fingerprint to identify the mercury species present. rsc.org High-resolution XANES, in particular, can differentiate with great sensitivity the number and type of ligands bonded to mercury and the geometry of the coordination environment. acs.org Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to simulate XANES spectra and aid in their interpretation, correlating spectral features to the electronic structure, such as the hybridized Hg 6s and 5d valence orbitals. acs.org
The EXAFS region, extending several hundred electron volts above the edge, provides information about the local atomic environment around the absorbing atom. rsc.org Analysis of the EXAFS spectrum can determine the number, type, and distance of neighboring atoms. This is crucial for understanding the bonding in compounds like mercury(I) oxide. For instance, XAS studies have been instrumental in characterizing the binding of mercury on various sorbent materials, revealing that mercury is often present in an oxidized state. capes.gov.br While detection limits can be a challenge for environmental samples with low mercury concentrations, XAS remains a key technique for detailed structural elucidation of mercury compounds. researchgate.net
Table 1: Key Information Provided by XAS Techniques for Mercury Compounds
| XAS Region | Information Obtained | Relevance to this compound Research |
|---|---|---|
| XANES | Oxidation state, coordination geometry, electronic structure. rsc.orgacs.org | Confirms the +1 oxidation state of mercury; provides details on the Hg-Hg and Hg-O bonding environment. |
| EXAFS | Bond distances, coordination numbers, identity of neighboring atoms. rsc.org | Determines the precise Hg-Hg and Hg-O bond lengths and the number of nearest neighbors, confirming the dimeric [Hg2]2+ structure. |
| HERFD-XAS | High-resolution spectral features, enhanced sensitivity to chemical speciation. nih.gov | Allows for more precise differentiation from other mercury species (e.g., HgO, HgS) in complex mixtures. |
Optical and vibrational spectroscopies are widely used for the characterization of mercury oxides.
UV-Visible (UV-Vis) Spectroscopy has been employed in the study of mercury oxide nanoparticles. For instance, the formation of mercuric oxide (HgO) nanoparticles synthesized via green methods has been monitored by observing the surface plasmon resonance absorption maxima, typically in the range of 230-250 nm. rroij.com While specific UV-Vis data for this compound is less commonly reported in the context of advanced structural analysis, the technique is fundamental in monitoring synthesis and stability.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopies are powerful vibrational techniques that provide information about the chemical bonds within a molecule. In mercury oxides, these techniques can identify the characteristic metal-oxygen stretching and bending vibrations. For mercuric oxide (HgO), FTIR spectra show characteristic absorption peaks corresponding to the Hg-O vibrational modes. researchgate.net For example, peaks around 470-600 cm-1 have been assigned to Hg-O stretching vibrations. researchgate.netscite.ai The precise positions of these peaks can be influenced by factors such as particle size and the presence of capping agents in nanoparticle synthesis. researchgate.net The Raman spectrum of orthorhombic mercury(II) oxide shows distinct lines at 331 and 550 cm-1. publish.csiro.au Analysis of these vibrational spectra, often aided by factor group analysis, helps in understanding the structure of the compound's repeating units. publish.csiro.au
Table 2: Reported Vibrational Frequencies for Mercury Oxides
| Compound | Technique | Wavenumber (cm-1) | Assignment | Reference |
|---|---|---|---|---|
| Mercuric Oxide (HgO) | FTIR | ~470-600 | Hg-O stretching vibrations | researchgate.netscite.ai |
| Orthorhombic HgO | Raman | 331, 550 | Lattice/vibrational modes | publish.csiro.au |
| HgO Nanoparticles | FTIR | 650, 471 | Hg-O mode | researchgate.net |
Chromatographic and Electrochemical Approaches for Mercury Species Separation and Detection
The toxicity of mercury is highly dependent on its chemical form, making the separation and specific detection of different mercury species, such as inorganic mercury (Hg2+), methylmercury (B97897) (MeHg+), and ethylmercury (EtHg+), a critical analytical task. tandfonline.compsanalytical.com
Chromatographic techniques , particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are central to mercury speciation analysis. tandfonline.comshimadzu.com These methods separate the different mercury compounds before they are introduced into a sensitive detector. shimadzu.com HPLC is often preferred as it can analyze inorganic and organic species directly, often without the need for a derivatization step that is typically required for GC analysis. shimadzu.comanalis.com.my Reversed-phase HPLC is a common approach, using mobile phases containing complexing agents like L-cysteine or 2-mercaptoethanol (B42355) to facilitate the separation of mercury species. frontiersin.orgspectroscopyonline.com The separated species are then typically detected using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Fluorescence Spectrometry (AFS), which offer extremely low detection limits. psanalytical.comshimadzu.com
Electrochemical methods offer a sensitive and often cost-effective alternative for mercury detection. researchgate.net Techniques like square wave voltammetry can be used for the selective detection of mercury ions. researchgate.net The sensitivity of these methods is often enhanced by modifying the working electrode with materials that have a high affinity for mercury, such as gold nanoparticles or specific nanomaterials. researchgate.netacs.org These modified electrodes can preconcentrate mercury from a sample, allowing for detection at very low levels, sometimes in the nanomolar range. researchgate.netresearchgate.net The development of novel electrode materials, including those based on carbon nanomaterials or biosynthesized nanoparticles, continues to improve the selectivity and sensitivity of electrochemical mercury detection. researchgate.netrsc.orgrsc.org
Table 3: Comparison of Analytical Techniques for Mercury Speciation
| Technique | Principle | Common Detector | Advantages | Challenges |
|---|---|---|---|---|
| HPLC | Separation based on differential partitioning between mobile and stationary phases. frontiersin.org | ICP-MS, AFS. psanalytical.comshimadzu.com | Can analyze multiple species in one run; suitable for non-volatile species. shimadzu.comfrontiersin.org | Mobile phase composition can affect detector performance. frontiersin.org |
| GC | Separation based on volatility and interaction with a stationary phase. tandfonline.com | AFS, ICP-MS. tandfonline.compsanalytical.com | Very low detection limits achievable. analis.com.my | Requires a derivatization step to make mercury species volatile, which can be time-consuming. analis.com.my |
| Electrochemical Sensors | Measurement of current or potential changes due to redox reactions of mercury. researchgate.net | N/A | High sensitivity, portability, low cost. researchgate.netpensoft.net | Susceptible to interference from other metal ions and matrix components. rsc.orginorganicventures.com |
Methodological Challenges and Innovations in the Trace Analysis of Mercury(I) Species
The analysis of mercury species at trace levels (ng/L or ppt) is fraught with challenges. tandfonline.com A primary issue is the instability of mercury solutions and the potential for analyte loss through adsorption onto container walls. nih.gov This is a significant problem for all mercury species, including the less-studied mercury(I) ion. Reused glassware can also be a major source of cross-contamination. nih.gov Another significant challenge is the potential for transformation between mercury species during sample collection, storage, and preparation. analis.com.my For example, organomercury compounds can degrade to inorganic mercury. spectroscopyonline.com
Key challenges in trace mercury analysis include:
Volatility and Sample Loss: Mercury's volatility can lead to losses during sample preparation, especially during heating or digestion steps. inorganicventures.cominorganicventures.com
Adsorption and Contamination: Mercury species readily adsorb to surfaces, and contamination from laboratory equipment and reagents is a constant concern. nih.govteledynelabs.com
Matrix Interferences: Complex sample matrices can interfere with the detection and quantification of mercury. inorganicventures.com
Species Interconversion: The chemical form of mercury can change during analysis, leading to inaccurate speciation results. analis.com.myspectroscopyonline.com
To overcome these challenges, numerous innovations have been developed. These include:
Advanced Sample Preservation: Using specific containers (e.g., fluoropolymer, borosilicate glass) and preserving agents (e.g., BrCl, acids) to stabilize mercury species in samples. teledynelabs.com
Novel Extraction and Preconcentration Techniques: Methods like cloud point extraction, solid-phase microextraction (SPME), and the use of magnetic nanoparticles can effectively isolate and concentrate mercury species from complex samples, improving detection limits. tandfonline.comresearchgate.netmdpi.com
Innovative Sensing Technologies: The development of new materials for sensors, such as metal-organic frameworks (MOFs), functionalized resins, and various nanomaterials, is leading to more sensitive and selective detection methods. spe-events.orgspectroscopyonline.com Hybrid systems that integrate multiple technologies are also being explored for more effective mercury management and analysis. spe-events.org
Improved Chromatographic and Detection Systems: Continuous improvements in HPLC columns, mobile phases, and detector interfaces enhance separation efficiency and reduce interferences, leading to more reliable speciation data. frontiersin.orgacs.org
These ongoing advancements are crucial for providing the accurate and reliable data needed to assess the environmental behavior and risks associated with all mercury species, including this compound.
Based on a comprehensive review of the current scientific literature, it is not possible to generate a detailed article on the "Environmental Speciation and Biogeochemical Cycling of Mercury(I) Compounds" strictly following the provided outline. The central reason is that mercury(I) (Hg₂²⁺), including this compound, is generally considered an unstable and transient species under typical environmental conditions. It readily undergoes disproportionation into elemental mercury (Hg⁰) and divalent mercury (Hg²⁺).
The vast body of research on the global mercury cycle focuses almost exclusively on the transformations between three key forms:
Elemental Mercury (Hg⁰): The primary form in the atmosphere, capable of long-range transport.
Divalent Mercury (Hg²⁺): The predominant form in water, soils, and sediments, which can bind to various ligands.
Methylmercury (CH₃Hg⁺): A highly toxic organic form produced from Hg²⁺ by microbial activity, which bioaccumulates and biomagnifies in food webs.
Scientific literature does not support a significant or persistent role for mercury(I) species in the key environmental processes outlined in your request, such as atmospheric transport, aquatic redox chemistry, microbial transformations, or interactions with natural organic matter. Consequently, there is a lack of specific research findings, data, and established models concerning the biogeochemical cycling of this compound or other mercury(I) compounds.
Attempting to construct the requested article would require speculating on processes that are not documented or recognized by the scientific community, leading to a scientifically inaccurate and misleading document. The global mercury cycle is understood to be driven by the oxidation of Hg⁰ to Hg²⁺ in the atmosphere, deposition of Hg²⁺, and subsequent reduction back to Hg⁰ or methylation to CH₃Hg⁺ in aquatic and terrestrial systems. wikipedia.orgmit.edunih.gov The contribution of mercury(I) transformations to this global cycle is considered negligible and is not a feature of current global mercury models.
Future Research Directions and Unresolved Questions in Mercury I Oxide Chemistry
Refined Delineation of the Fundamental Nature and Energetic Stability of Mercury(I) Oxide
The very existence and stability of this compound have been subjects of historical debate. Early literature considered Hg₂O a stable oxide of mercury, with studies focused on its physical properties. nist.gov However, later X-ray analysis revealed that what was thought to be Hg₂O is often an intimate mixture of mercury(II) oxide (HgO) and metallic mercury (Hg). nist.gov This instability is a key characteristic, as Hg(I) compounds are known to be marginally stable against disproportionation into Hg(0) and Hg(II). osti.gov
A key area for future research is a more precise quantification of the energetic landscape of Hg₂O. The heat of disproportionation for solid Hg₂O has been observed, providing a starting point. rsc.org However, a deeper, theoretical, and experimental exploration of its thermodynamic and kinetic stability under various conditions is needed. Computational chemistry, which has been successfully applied to understand mercury transformations, can play a pivotal role in developing realistic models of Hg-containing systems and calculating accurate thermodynamic constants for species like Hg₂O. pnnl.govnih.gov Understanding the factors that might stabilize the Hg(I) state, even transiently, is crucial.
Table 1: Key Research Questions on the Fundamental Nature of this compound
| Research Question | Potential Methodologies | Desired Outcome |
| What is the precise Gibbs free energy of formation of Hg₂O? | High-level quantum chemical calculations, advanced calorimetric experiments. | A definitive value to predict its stability relative to its disproportionation products. |
| Under what conditions (e.g., temperature, pressure, matrix) can Hg₂O exist as a metastable species? | In-situ spectroscopic studies (e.g., X-ray diffraction, Raman spectroscopy) under controlled environments. | Identification of conditions that favor the formation and persistence of Hg₂O. |
| What is the exact mechanism and activation energy for the disproportionation of Hg₂O? | Kinetic studies using time-resolved techniques, computational modeling of reaction pathways. | A detailed understanding of the factors controlling the rate of decomposition. |
Development of Predictive Models for Mercury(I) Reactivity and Environmental Fate
Predicting the behavior of mercury in the environment is a major goal of environmental chemistry. nih.gov Mathematical models are essential tools for assessing the risk associated with mercury and developing management strategies. worldscientific.com These models simulate the transport and transformation of different mercury species, including their partitioning between air, water, soil, and biota. mdpi.comuoa.gr
A significant gap in current models is the explicit and accurate representation of Hg(I) chemistry. Given that Hg(I) is an inevitable intermediate in the redox cycling between elemental mercury (Hg⁰) and divalent mercury (Hg²⁺), its role in the environmental transformation of mercury is critical. acs.orgcopernicus.org Future models need to incorporate the transient nature of Hg(I) species like Hg₂O and their reactions.
Developing these predictive models will require a multidisciplinary approach, combining experimental data on Hg(I) reactivity with computational modeling. worldscientific.com Sensitivity analyses of these models can help identify the most critical parameters influencing mercury's fate, such as the concentration of dissolved organic matter, which strongly interacts with mercury ions. researchgate.net The ultimate goal is to create a comprehensive framework that can accurately predict the transport and fate of all major mercury species, including the often-overlooked Hg(I) intermediates. mdpi.com
Innovation in Analytical Techniques for Ultra-Trace Detection and Speciation of Hg(I)
The transient and often low-concentration nature of Hg(I) species presents a significant analytical challenge. acs.org The development of robust and sensitive analytical methods is paramount to understanding the role of Hg(I) in various systems. frontiersin.orgnih.gov
Hyphenated techniques, which couple a separation method with a sensitive detection method, are the cornerstone of mercury speciation analysis. frontiersin.orgspectroscopyonline.com High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a powerful tool for this purpose. frontiersin.orgnih.govanalytik-jena.com Innovations in this area could focus on developing new stationary phases for HPLC that can effectively separate and stabilize Hg(I) species during analysis.
Another promising avenue is the advancement of in-situ and real-time monitoring techniques. This would allow for the direct observation of Hg(I) intermediates as they form and react in catalytic or environmental systems, avoiding artifacts that can arise during sample collection and preparation. nih.gov Furthermore, techniques like X-ray photoelectron spectroscopy (XPS) have shown potential in determining the oxidation state of mercury on surfaces, which is crucial for understanding heterogeneous reactions. pearson.com
Table 2: Emerging Analytical Techniques for Hg(I) Speciation
| Technique | Principle | Potential Advantage for Hg(I) Detection |
| High-Resolution Continuum Source AAS | Provides high-resolution spectral data for interference-free detection. | Improved selectivity and lower detection limits for Hg(I). |
| Species-Specific Isotope Dilution Mass Spectrometry (SS-IDMS) | Uses isotopically labeled standards for highly accurate quantification. | Can overcome issues of species transformation during analysis. |
| Synchrotron-based X-ray Absorption Spectroscopy (XAS) | Probes the local chemical environment and oxidation state of an element. csic.es | Provides direct evidence of Hg(I) species in complex matrices without pre-treatment. csic.es |
| Electrochemical Sensors | Utilize the specific electrochemical properties of Hg(I) for detection. | Potential for portable, in-situ measurements. |
Comprehensive Understanding of Hg(I) Intermediates in Catalytic and Environmental Redox Pathways
Mercury(I) is increasingly recognized as a key intermediate in the redox chemistry of mercury in both catalytic processes and the environment. acs.orgcopernicus.org The oxidation of elemental mercury (Hg⁰) to divalent mercury (Hg²⁺) is often a two-step process involving an Hg(I) intermediate. copernicus.orgpnas.orgacs.org Similarly, the reduction of Hg²⁺ can proceed through an Hg(I) stage. researchgate.net
In aquatic systems, photochemical reactions play a significant role in mercury redox cycling. researchgate.netmdpi.com Understanding how Hg(I) species are formed and consumed under the influence of light and in the presence of natural organic matter is crucial for predicting mercury's behavior in water bodies. mdpi.com
The role of Hg(I) in biological systems, particularly in the context of mercury detoxification pathways, also warrants further investigation. While the enzymatic cleavage of the mercury-carbon bond in organomercury compounds by organomercurial lyase (MerB) is well-studied, the subsequent steps involving the handling of the resulting mercury ion could involve transient Hg(I) species. peerj.com
A comprehensive understanding of these pathways will require a combination of experimental techniques, including kinetic studies and product analysis, with computational modeling to map out the potential energy surfaces of the reactions. peerj.comarxiv.org This knowledge is essential for developing effective strategies to control mercury pollution and mitigate its environmental impact.
Q & A
Q. What methodologies are effective for conducting systematic reviews on this compound’s environmental or toxicological impacts?
- Methodological Answer : Use databases like Scopus/Web of Science with keywords "this compound," "Hg₂O stability," and "mercurous compounds." Exclude non-peer-reviewed sources and apply tools like VOSviewer for co-occurrence analysis to identify research gaps (e.g., scarcity of Hg₂O toxicity studies) .
Q. How should researchers design experiments to address conflicting reports on Hg₂O’s catalytic properties?
- Methodological Answer : Controlled studies varying catalyst loading, substrate purity, and reaction conditions (temperature, pressure) are critical. Use isotopic labeling (e.g., Hg-199) to trace reaction pathways. Collaborative reproducibility studies across labs can isolate experimental variables .
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
